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This guide provides an objective comparison of the in vivo efficacy of Deucravacitinib (BMS-
986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), against
other therapeutic alternatives in various preclinical models of autoimmune diseases. The data
presented is compiled from publicly available experimental studies to support researchers in
the evaluation of this novel therapeutic agent.

Deucravacitinib's unique mechanism of action, which involves binding to the regulatory
pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinase
(JAK) family members (JAK1, JAK2, and JAK3).[1][2] This targeted approach aims to modulate
the signaling of key cytokines implicated in a range of immune-mediated diseases, including
interleukin-23 (IL-23), IL-12, and Type | interferons (IFNs), while potentially mitigating off-target
effects associated with broader JAK inhibition.[1][3][4]

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Deucravacitinib in various preclinical
models of autoimmune diseases, offering a comparative look at its performance against other
agents where data is available.

Table 1: Efficacy of Deucravacitinib in a Murine Model of Psoriasis
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Table 2: Efficacy of Deucravacitinib in a Murine Model of Systemic Lupus Erythematosus (SLE)
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Table 3: Efficacy of Deucravacitinib in a Murine Model of Inflammatory Bowel Disease (IBD)
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Table 4: Efficacy of Deucravacitinib in a Murine Model of Type 1 Diabetes (T1D)
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Experimental Protocols

Below are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Model of Psoriasis (IL-23-Induced Ear Swelling)

e Animal Model: Severe-combined-immunodeficient-diseased (SCID) mice.

e Induction of Psoriasis-like Inflammation: Intradermal injection of IL-23 into the ears of the

mice to induce epidermal hyperplasia (acanthosis) and inflammatory cellular infiltration.

e Treatment Groups:

o Vehicle control
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o Deucravacitinib (7.5, 15, and 30 mg/kg, administered orally twice daily for 9 days)

o Anti-IL-23 adnectin (positive control)

» Efficacy Endpoints:
o Measurement of ear thickness to assess acanthosis.

o Histological evaluation of ear biopsies to assess epidermal hyperplasia and inflammatory
cellular infiltration.

o Quantitative polymerase chain reaction (QPCR) analysis of skin biopsies to measure the
expression of inflammatory cytokines (IL-17A, IL-21, and subunits of IL-12 and IL-23).

o Pharmacokinetic Analysis: Measurement of drug levels in blood to correlate with in vitro
mouse whole blood IC50 values.[5]

Murine Model of Systemic Lupus Erythematosus
(NZB/W F1 Mice)

o Animal Model: NZB/W F1 lupus-prone mice, which spontaneously develop an autoimmune
disease that closely resembles human SLE, including the development of nephritis.

e Treatment Groups:
o Vehicle control

o Deucravacitinib (up to a maximum of 30 mg/kg, administered orally once daily for three
months)

« Efficacy Endpoints:

o Monitoring for the development of nephritis (specific parameters such as proteinuria levels
and kidney histology were assessed).

o Evaluation of overall tolerability and survival.[5]
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Murine Model of Inflammatory Bowel Disease (Anti-
CDA40-Induced Colitis)

¢ Animal Model: SCID mice.

 Induction of Colitis: Administration of an anti-CD40 antibody to induce an IL-12-driven

systemic wasting disease and colitis.
e Treatment Groups:
o Vehicle control
o Deucravacitinib (50 mg/kg, administered orally twice daily)
o Anti-p40 monoclonal antibody (positive control)
» Efficacy Endpoints:
o Monitoring of body weight to assess inhibition of wasting.

o Histological scoring of the colon to evaluate the severity of colitis.[5]

Murine Models of Type 1 Diabetes (NOD and RIP-LCMV-
GP Mice)

e Animal Models:
o Non-obese diabetic (NOD) mice, which spontaneously develop autoimmune diabetes.
o RIP-LCMV-GP mice, a virus-inducible model of T1D.
e Treatment Groups:
o Vehicle control
o BMS-986202 (a structurally related TYK2 inhibitor)

» Efficacy Endpoints:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.invivochem.com/bms-986165.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

o Assessment of systemic and tissue-localized inflammation.
o Evaluation of 3-cell death in the pancreatic islets.
o Monitoring of blood glucose levels to determine the onset of diabetes.[6]
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

In Vivo Efficacy Study Workflow

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.researchgate.net/figure/Treatment-with-deucravacitinib-partially-blocks-IFNa-IL-1b-or-IFNg-IL-1b-induced_fig4_374433845
https://www.benchchem.com/product/b15545142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disease Model Induction

i

Animal Randomization

9]

Treatment Group

Vehicle |- Deucravacitinib —p>{ Comparator

Treatment Administration

Efficacy Endpoint Assessment

i

Data Analysis

Comparative Evaluation

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies of Deucravacitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Deucravacitinib (BMS-986165): An In Vivo Efficacy
Comparison in Preclinical Autoimmune Models]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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